

[benzotriazol-1yloxy(dimethylamino)methylidene]dimethylazanium hexafluorophosphate chemical properties

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An In-depth Technical Guide to the Chemical Properties of HBTU

[Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate (HBTU)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, mechanism of action, and applications of **[benzotriazol-1-**

yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate, a widely used coupling reagent commonly known by its acronym, HBTU.

Core Chemical and Physical Properties

HBTU, or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is an aminium-based coupling reagent renowned for its efficiency in peptide synthesis.[1][2] Introduced in 1978, it facilitates amide bond formation with high efficiency, rapid reaction rates,



and minimal racemization, making it a staple in both solid-phase and solution-phase peptide synthesis.[3][4][5] The hexafluorophosphate counterion enhances its solubility and stability in common organic solvents.[3][6] While initially assigned a uronium structure, X-ray analysis later confirmed that HBTU exists as a guanidinium N-oxide.[4]

Table 1: Physicochemical Properties of HBTU

Property	Value	Citations
IUPAC Name	[benzotriazol-1- yloxy(dimethylamino)methylide ne]- dimethylazanium;hexafluoroph osphate	[4][7]
Common Name	HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)	[3][4]
CAS Number	94790-37-1	[4]
Molecular Formula	C11H16F6N5OP	[3][6][8][9]
Molecular Weight	379.24 g/mol	[3][6][7]
Appearance	White to off-white crystalline powder	[3][6]
Melting Point	~200 °C (with decomposition)	[4][8][10]
Solubility	Soluble in DMF, DMSO, NMP, and acetonitrile.[3][6] Insoluble in water and ethanol.[11]	
Stability	Moisture-sensitive.[3] Stable under recommended storage conditions.	
Storage	Store in a dry environment at +2°C to +8°C.[8][10]	



Mechanism of Action in Peptide Coupling

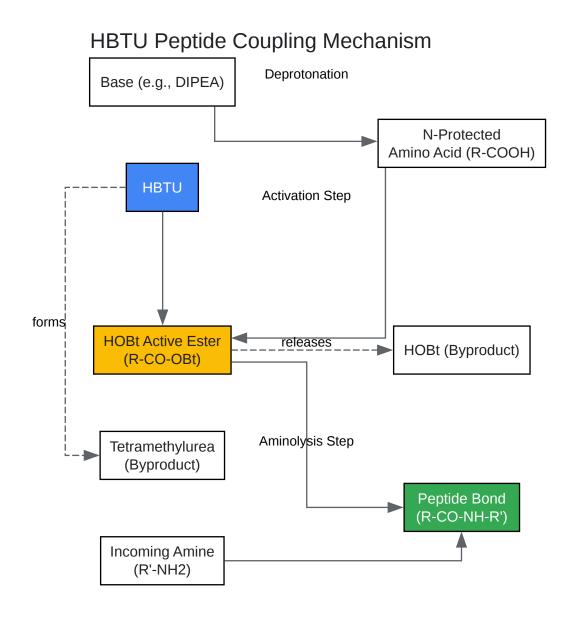
HBTU is highly effective due to its ability to rapidly activate the carboxyl group of an amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[12] The primary mechanism involves the formation of a stabilized 1-hydroxybenzotriazole (HOBt) active ester.[4]

The key steps are:

- Activation: The carboxyl group of an N-protected amino acid attacks the central carbon atom
 of the HBTU guanidinium core.
- Intermediate Formation: This initial reaction displaces the benzotriazole moiety, which then attacks the carbonyl carbon of the amino acid.
- Active Ester Generation: This step forms the HOBt active ester intermediate and releases tetramethylurea as a byproduct.[4]
- Aminolysis: The amino group of the second amino acid (or an amine-functionalized resin) attacks the activated ester, displacing the HOBt leaving group to form the desired peptide bond.[4]

This mechanism is highly efficient and effectively suppresses racemization, a critical factor for maintaining the stereochemical integrity of the resulting peptide.[2][5][12]





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Caption: HBTU mechanism for peptide bond formation.

Experimental Protocols Standard Protocol for HBTU-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.

Materials and Reagents:



- Fmoc-protected amino acid (3-5 equivalents)
- HBTU (3-5 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
- Fmoc-deprotected resin (1 equivalent)
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF (for Fmoc deprotection)
- · Dichloromethane (DCM) for washing

Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain and repeat the piperidine treatment for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) and then DCM (2-3 times) to remove all traces of piperidine.
- Amino Acid Activation (Pre-activation):
 - In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.
 - Add DIPEA to the mixture. The solution may change color (e.g., to yellow).
 - Allow the mixture to pre-activate for 2-5 minutes.
- Coupling Reaction:

Foundational & Exploratory





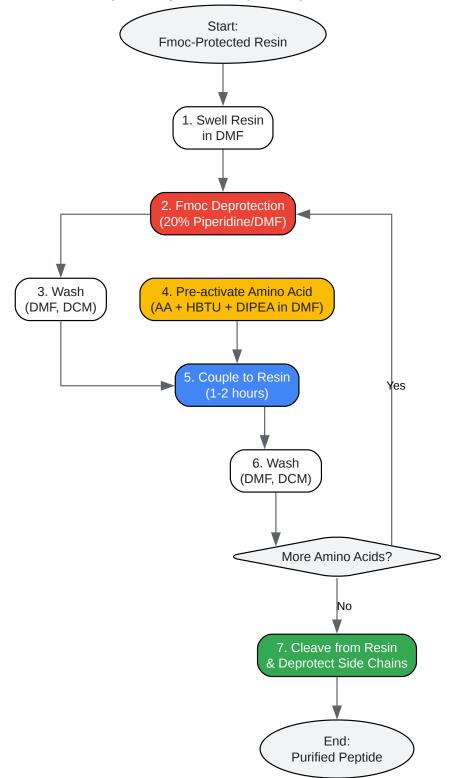
- Add the pre-activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates the absence of free primary amines and a complete reaction.

· Washing:

- Drain the reaction mixture.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).



Solid-Phase Peptide Synthesis (SPPS) Workflow with HBTU



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Caption: A typical SPPS cycle using HBTU for coupling.



Advantages and Applications

HBTU is favored by chemists for several key advantages:

- High Coupling Efficiency: It promotes fast and complete reactions, leading to high product yields, which is especially important for the synthesis of long or complex peptides.[3][5]
- Low Racemization: The mechanism of action minimizes the risk of racemization, preserving the chirality of the amino acids.[2][3][4][5]
- Mild Reaction Conditions: HBTU is effective at room temperature, which helps protect sensitive amino acids and functional groups from degradation.[6][13]
- Ease of Use: The byproducts, such as tetramethylurea, are generally soluble in the reaction medium and easily washed away, simplifying purification.[5]
- Versatility: Beyond peptide synthesis, HBTU is a versatile reagent for general amide and ester bond formation in organic chemistry.[3]

Safety and Handling

HBTU presents several hazards that require careful handling in a laboratory setting.

- Hazards: HBTU is classified as a skin and eye irritant.[4][14] It is also a moderate skin sensitizer and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][14]
- Thermal Instability: Differential scanning calorimetry (DSC) analysis has shown that HBTU is potentially explosive under thermal stress.[4]
- Precautions: Always handle HBTU in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust and store the reagent in a cool, dry place away from moisture and oxidizing agents.[3][8][14] Always consult the Safety Data Sheet (SDS) before use.[15]

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